3-Chloro-6-methoxy-2-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-6-methoxy-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with chlorine, methoxy, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 3-chloro-6-methoxypyridine using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base . The reaction conditions often include the use of a solvent like dimethyl sulfoxide (DMSO) and a catalyst such as copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process can include chlorination, methoxylation, and trifluoromethylation steps under controlled conditions to ensure high yield and purity . The use of continuous flow reactors and advanced purification techniques can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxy-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
3-Chloro-6-methoxy-2-(trifluoromethyl)pyridine has several scientific research applications:
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property makes it a valuable scaffold in the design of bioactive molecules that can interact with enzymes, receptors, and other biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-trifluoromethylpyridine: Similar in structure but lacks the methoxy group, which can influence its reactivity and applications.
3-Chloro-5-methoxy-2-(trifluoromethyl)pyridine:
Uniqueness
3-Chloro-6-methoxy-2-(trifluoromethyl)pyridine is unique due to the presence of both methoxy and trifluoromethyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
3-chloro-6-methoxy-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-5-3-2-4(8)6(12-5)7(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOMHKNIPBNSKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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